molecular formula C29H27N3O3S B2643221 N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866873-27-0

N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2643221
CAS RN: 866873-27-0
M. Wt: 497.61
InChI Key: WQOPILVWEHZDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H27N3O3S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Insights

  • Crystal Structure Analysis : The crystal structure of a capsaicinoid compound provides insights into its molecular conformation, offering a basis for understanding the physical and chemical properties of related compounds (Park et al., 1995).
  • Heterocyclic Compound Synthesis : Research on the synthesis of nitrogen heterocycles underlines the importance of specific chemical scaffolds, like coumarins and pyrimidines, in developing new molecules with potential biological activity (Skripskaya et al., 2013).

Biological Applications

  • Anticonvulsant Activity : S-acetamide derivatives of dimethyl-2-thiopyrimidine were synthesized and evaluated for anticonvulsant properties, highlighting the utility of specific chemical modifications in enhancing biological activity (Severina et al., 2020).
  • Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities, demonstrating the therapeutic potential of chemically modified natural products (Abu‐Hashem et al., 2020).

Imaging and Diagnostic Applications

  • Radiosynthesis for PET Imaging : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, were synthesized for selective imaging of the translocator protein (18 kDa) with PET, indicating the role of structural motifs in diagnostic imaging (Dollé et al., 2008).

Chemical Properties and Reactions

  • Catalyst-Free Synthesis : A novel, eco-friendly, catalyst-free synthesis method for pharmaceutically interesting compounds, including chromeno[2,3-d]pyrimidinones, showcases advances in green chemistry and the synthesis of complex heterocyclic systems (Brahmachari & Nayek, 2017).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-17-8-11-22(14-19(17)3)30-25(33)16-36-29-24-15-21-7-5-6-18(2)26(21)35-28(24)31-27(32-29)20-9-12-23(34-4)13-10-20/h5-14H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOPILVWEHZDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.